molecular formula C9H17NO3 B1530141 Butyl 3-Aminotetrahydrofuran-3-carboxylate CAS No. 1037301-08-8

Butyl 3-Aminotetrahydrofuran-3-carboxylate

Cat. No. B1530141
CAS RN: 1037301-08-8
M. Wt: 187.24 g/mol
InChI Key: WLXZWNOGIHHQBQ-UHFFFAOYSA-N
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Description

Butyl 3-Aminotetrahydrofuran-3-carboxylate is a chemical compound with the CAS Number: 1037301-08-8 . It has a molecular weight of 187.24 . It is a colorless to yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is butyl 3-aminotetrahydro-3-furancarboxylate . The InChI code for this compound is 1S/C9H17NO3/c1-2-3-5-13-8 (11)9 (10)4-6-12-7-9/h2-7,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Biochemical Processes and Industrial Applications

Carboxylic Acids as Biorenewable Chemicals : Carboxylic acids, including but not limited to the specific structure of Butyl 3-Aminotetrahydrofuran-3-carboxylate, are highlighted for their role as precursors to a wide variety of industrial chemicals. These compounds can be produced fermentatively using engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae. The review by Jarboe et al. (2013) underscores the dual role of carboxylic acids as both valuable biorenewable chemicals and microbial inhibitors, suggesting strategies for overcoming inhibition to enhance microbial production processes (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids : The work by Sprakel and Schuur (2019) reviews advancements in solvent developments for the extraction of carboxylic acids from aqueous streams, emphasizing the importance of this process in the production of bio-based plastics and other organic acids. This review highlights the technological and economic considerations in selecting solvents for the efficient recovery of carboxylic acids, which is relevant for understanding how derivatives like this compound might be isolated and purified (Sprakel & Schuur, 2019).

Synthesis of Bioactive Compounds

Neuroprotective Potential of Derivatives : Research into 3-N-Butylphthalide (NBP) derivatives, as discussed by Abdoulaye and Guo (2016), demonstrates the potential of certain carboxylic acid derivatives in treating neurological disorders. The neuroprotective effects of NBP and its derivatives offer insights into the therapeutic applications of structurally related compounds, suggesting areas of research for this compound in neurology (Abdoulaye & Guo, 2016).

Anticancer Agents from Cinnamic Acid Derivatives : The review by De, Baltas, and Bedos-Belval (2011) on cinnamic acid derivatives as anticancer agents exemplifies the broader potential of carboxylic acid derivatives in medicinal chemistry. The diverse reactivity and bioactivity of these compounds underline the possibility of this compound serving as a precursor or active agent in anticancer research (De et al., 2011).

Safety and Hazards

The compound is classified as a warning under the GHS classification . The hazard statements include H302, H314, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

butyl 3-aminooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXZWNOGIHHQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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